molecular formula C21H20FN6O4- B12096898 (2R)-2-[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]-2-methylbutanoate

(2R)-2-[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]-2-methylbutanoate

Cat. No.: B12096898
M. Wt: 439.4 g/mol
InChI Key: GLAOVDNBDGIMLA-FBLFFUNLSA-M
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Description

(2R)-2-[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]-2-methylbutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated phenyl group, a tetrazole ring, and an oxazolidinone moiety. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]-2-methylbutanoate typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the fluorinated phenyl group, and the construction of the oxazolidinone ring. Common synthetic routes may include:

    Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Fluorinated Phenyl Group: This step may involve the use of a fluorinated benzene derivative and a suitable coupling reagent.

    Construction of the Oxazolidinone Ring: This can be accomplished through the cyclization of an amino alcohol with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]-2-methylbutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-2-[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]-2-methylbutanoate: Unique due to its specific combination of functional groups.

    Other Oxazolidinones: Share the oxazolidinone ring but differ in other substituents.

    Fluorinated Phenyl Compounds: Contain the fluorinated phenyl group but lack the tetrazole or oxazolidinone rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of a fluorinated phenyl group, a tetrazole ring, and an oxazolidinone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H20FN6O4-

Molecular Weight

439.4 g/mol

IUPAC Name

(2R)-2-[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]-2-methylbutanoate

InChI

InChI=1S/C21H21FN6O4/c1-4-21(2,19(29)30)17-11-28(20(31)32-17)13-6-7-14(15(22)9-13)12-5-8-16(23-10-12)18-24-26-27(3)25-18/h5-10,17H,4,11H2,1-3H3,(H,29,30)/p-1/t17?,21-/m1/s1

InChI Key

GLAOVDNBDGIMLA-FBLFFUNLSA-M

Isomeric SMILES

CC[C@](C)(C1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)C4=NN(N=N4)C)F)C(=O)[O-]

Canonical SMILES

CCC(C)(C1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)C4=NN(N=N4)C)F)C(=O)[O-]

Origin of Product

United States

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